3-(3,3-Dimethylbutoxy)azetidine
Description
Historical Trajectory and Current Significance of Azetidine (B1206935) Derivatives in Organic Synthesis
The history of azetidine chemistry dates back to the late 19th and early 20th centuries, with early investigations into small ring heterocycles. jmchemsci.com Initially, azetidines were often considered mere curiosities due to the challenges associated with their synthesis, a consequence of their inherent ring strain. rsc.orgmedwinpublishers.com For a considerable period, their chemistry was less explored compared to their three-membered (aziridines) or five-membered (pyrrolidines) counterparts. acs.orgresearchgate.net
The discovery of naturally occurring azetidine derivatives, such as azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955, marked a turning point, highlighting the biological relevance of this scaffold. medwinpublishers.com However, it was the advent of modern synthetic methodologies that truly propelled azetidines into the mainstream of organic chemistry and drug discovery. rsc.orgresearchwithrutgers.com
In contemporary organic synthesis, azetidines are recognized as valuable building blocks. magtech.com.cnnih.gov Their unique structural and chemical properties are leveraged to create complex molecular architectures and to serve as precursors for other nitrogen-containing compounds. acs.org The azetidine motif is now found in a range of pharmaceuticals and biologically active compounds, underscoring its importance in medicinal chemistry. lifechemicals.comnih.govnih.gov For instance, azetidine-containing drugs have been developed for a variety of therapeutic areas, including as antibacterial, anticancer, and anti-inflammatory agents. jmchemsci.commedwinpublishers.com
Unique Structural Features of the Azetidine Ring System
The chemical behavior and utility of azetidines are intrinsically linked to their distinct structural characteristics, which are dominated by the constraints of a four-membered ring.
The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (approximately 27.7 kcal/mol) and the relatively strain-free pyrrolidines (approximately 5.4 kcal/mol). rsc.org This substantial ring strain is a defining feature, rendering the azetidine ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthesis. rsc.orgnih.gov
Unlike planar aromatic rings, the azetidine ring is not flat. It adopts a puckered conformation to alleviate some of the torsional strain. nih.govresearchgate.net The ring undergoes a rapid inversion, or "ring-puckering" motion, between two equivalent puckered conformations. nih.gov The degree of this puckering can be influenced by the nature and position of substituents on the ring. researchgate.net For example, the introduction of a fluorine atom can significantly alter the conformational preferences of the azetidine ring. researchgate.net
The constrained nature of the four-membered ring imparts a degree of rigidity to the molecular scaffold. rsc.orgnih.gov This rigidity is a highly desirable feature in drug design. By incorporating an azetidine ring into a molecule, chemists can lock a portion of the structure into a more defined conformation. nih.gov This can lead to a more precise interaction with a biological target, such as an enzyme or receptor, potentially enhancing the potency and selectivity of a drug candidate. nih.gov The defined three-dimensional structure of azetidines allows for better exploration of chemical space and can improve the pharmacokinetic properties of a molecule. nih.govnih.gov
Challenges and Advancements in Azetidine Synthesis
Despite their growing importance, the synthesis of azetidines remains a challenge due to the inherent ring strain that makes their formation thermodynamically less favorable than that of larger rings. nih.govacs.orgresearchgate.net
Historically, the synthesis of azetidines often involved intramolecular cyclization reactions of 1,3-difunctionalized precursors, such as γ-amino alcohols or γ-haloamines. acs.orgresearchgate.net However, these methods can be limited by the availability of starting materials and may require harsh reaction conditions. researchgate.net
In recent years, significant advancements have been made in the development of new and more efficient methods for azetidine synthesis. rsc.orgrsc.orgmagtech.com.cn These modern approaches offer greater functional group tolerance and stereochemical control. Some of the key advancements include:
[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring. rsc.orgresearchgate.net
Ring Expansions: The expansion of smaller rings, such as aziridines, provides another route to azetidines. magtech.com.cnrsc.org
Ring Contractions: Conversely, the contraction of larger five-membered rings, like pyrrolidones, can also yield azetidine derivatives. rsc.org
C-H Amination: Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for constructing azetidines from readily available starting materials. rsc.org
Strain-Release Driven Syntheses: More recent strategies leverage the high ring strain of precursors like azabicyclo[1.1.0]butanes to drive the formation of functionalized azetidines. organic-chemistry.org
These advanced synthetic methods have made a wider variety of substituted azetidines more accessible, facilitating their use in both academic research and industrial applications. rsc.orgmagtech.com.cn
Data Tables
Table 1: General Properties of Azetidine
| Property | Value | Reference |
| Chemical Formula | C₃H₇N | wikipedia.org |
| Molar Mass | 57.09 g/mol | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Boiling Point | 61-62 °C | wikipedia.org |
| Acidity (pKa of conjugate acid) | 11.29 | wikipedia.org |
| Ring Strain Energy | ~25.4 kcal/mol | rsc.org |
Table 2: Comparison of Ring Strain in Small Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |
| Aziridine (B145994) | 3 | 27.7 | rsc.org |
| Azetidine | 4 | 25.4 | rsc.org |
| Pyrrolidine (B122466) | 5 | 5.4 | rsc.org |
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
3-(3,3-dimethylbutoxy)azetidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)4-5-11-8-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
MNMRPPXFZFQAPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCOC1CNC1 |
Origin of Product |
United States |
Synthetic Methodologies for the Azetidine Core and 3 Substituted Derivatives
Classical Approaches to Azetidine (B1206935) Ring Formation
Classical methods for forming the azetidine ring predominantly rely on intramolecular cyclization reactions, where a pre-formed carbon chain containing a nitrogen atom undergoes ring closure. Another significant classical approach involves the reduction of readily available β-lactams.
The formation of the azetidine ring through the creation of a carbon-nitrogen bond is a cornerstone of azetidine synthesis. These methods involve the intramolecular reaction of a nitrogen nucleophile with an electrophilic carbon at the γ-position.
One of the most fundamental and widely employed methods for azetidine synthesis is the intramolecular nucleophilic substitution of a γ-haloamine or a derivative of a γ-aminoalcohol. In this approach, a 3-halopropylamine or a similar substrate undergoes an intramolecular SN2 reaction, where the amine functionality acts as a nucleophile, displacing a halide or other suitable leaving group to form the four-membered ring. The efficiency of this cyclization is influenced by the nature of the leaving group and the substituents on the carbon backbone and the nitrogen atom. nih.govmdpi.com
Similarly, γ-aminoalcohols can be converted into azetidines by activating the hydroxyl group to transform it into a good leaving group, such as a mesylate or tosylate, followed by intramolecular aminolysis. nih.gov Base-induced cyclization is a key step in the synthesis of enantiopure beta-amino alcohols that incorporate a structurally constrained azetidine cycle. mdpi.com
| Starting Material Type | Leaving Group | General Conditions | Product |
| γ-Haloamine | Halogen (Cl, Br, I) | Base | Azetidine |
| γ-Aminoalcohol | Mesylate, Tosylate | Base | Azetidine |
Table 1: General Parameters for Intramolecular Aminolysis
Recent advancements have introduced electrocatalytic methods for the synthesis of azetidines. One such method involves the intramolecular hydroamination of allylic sulfonamides. This process utilizes a combination of cobalt catalysis and electrochemical oxidation to generate a key carbocationic intermediate in a regioselective manner. This intermediate then undergoes efficient intramolecular C-N bond formation to yield the azetidine ring. organic-chemistry.orgorganic-chemistry.org This electrocatalytic approach offers a valuable alternative to traditional methods, which can sometimes be limited by unfavorable kinetics and side reactions. organic-chemistry.org
| Substrate | Catalyst System | Key Intermediate | Product |
| Allylic sulfonamide | Cobalt catalyst with electrochemical oxidation | Carbocation | Azetidine |
Table 2: Electroreductive Synthesis of Azetidines
Lanthanide triflates, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), have emerged as effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. nih.govfrontiersin.orgfrontiersin.orgelsevierpure.comnih.gov This method is notable for its high yields and tolerance of various functional groups, including those that are sensitive to acid or are Lewis basic. nih.govfrontiersin.org The La(OTf)3 catalyst promotes the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine, leading to the formation of the azetidine ring. frontiersin.org Interestingly, the stereochemistry of the epoxy amine substrate is crucial, as the use of trans-3,4-epoxy amines under similar conditions leads to the formation of 3-hydroxypyrrolidines via a 5-endo-tet cyclization. frontiersin.org
| Substrate | Catalyst | Regioselectivity | Product |
| cis-3,4-Epoxy amine | La(OTf)3 | C3-selective aminolysis | Azetidine |
Table 3: Lanthanide-Catalyzed Azetidine Synthesis
The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established and versatile method for the synthesis of azetidines. publish.csiro.aursc.org β-Lactams are readily accessible through various synthetic routes, including the Staudinger ketene-imine cycloaddition. mdpi.com The reduction of the amide carbonyl group in the β-lactam ring to a methylene (B1212753) group directly yields the corresponding azetidine.
Several reducing agents can be employed for this transformation, with diborane (B8814927) and alane (generated in situ from LiAlH4 and AlCl3) being particularly effective. publish.csiro.au The choice of reducing agent can be critical to avoid side reactions, such as the reductive cleavage of the β-lactam ring, which leads to the formation of 3-aminopropanol derivatives. publish.csiro.au Alane has been reported to be a more specific reducing agent, often providing the desired azetidine with fewer by-products. publish.csiro.auacs.org The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. publish.csiro.au
| β-Lactam Substituents | Reducing Agent | Key Considerations | Product |
| N-substituted | Diborane (BH3) | Can lead to ring cleavage by-products. | N-substituted Azetidine |
| N-substituted | Alane (AlH3) | Generally more selective for carbonyl reduction. | N-substituted Azetidine |
Table 4: Reduction of Azetidin-2-ones to Azetidines
Cyclization Strategies for Azetidines
Advanced Cycloaddition and Photocycloaddition Strategies for Azetidines
Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of four-membered rings. In recent years, significant progress has been made in developing [2+2] cycloaddition and photocycloaddition reactions for the construction of the azetidine core.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. springernature.comresearchgate.netrsc.orgnih.govnih.gov However, this reaction has historically been challenging due to competing relaxation pathways of the photoexcited imine. springernature.comresearchgate.net Recent breakthroughs have utilized visible-light-mediated triplet energy transfer to overcome these limitations. nih.govresearchgate.netspringernature.com For instance, the use of 2-isoxazoline-3-carboxylates as oxime precursors in the presence of an iridium photocatalyst allows for the efficient [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.govrsc.org This approach provides access to highly functionalized azetidines that can be further derivatized. nih.gov
Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been developed. Intramolecular variants are particularly useful for constructing bicyclic azetidine systems with high diastereoselectivity. springernature.comnih.govacs.org
| Reaction Type | Reactants | Catalyst/Conditions | Key Features |
| Intermolecular aza Paternò-Büchi | Imine (or precursor) + Alkene | Visible light, Photocatalyst (e.g., Iridium complex) | Mild conditions, broad scope, access to functionalized azetidines. nih.govresearchgate.net |
| Intramolecular aza Paternò-Büchi | Tethered imine and alkene | Visible light, Photocatalyst | High diastereoselectivity, synthesis of bicyclic azetidines. springernature.comacs.org |
Table 5: Advanced Cycloaddition Strategies for Azetidine Synthesis
Aza Paternò-Büchi Reactions in Azetidine Synthesis
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction, however, has faced challenges, including competing E/Z isomerization of the imine upon photoexcitation. rsc.org
Historically, the reaction required UV light for the excitation of the imine component. rsc.org A significant advancement in this area is the use of visible-light-mediated triplet energy transfer, which allows the reaction to proceed under milder conditions. rsc.orgspringernature.com For instance, the Schindler group has demonstrated the use of an iridium photocatalyst to facilitate the [2+2] cycloaddition between cyclic oximes and alkenes, yielding highly functionalized azetidines. springernature.comnih.gov This approach not only broadens the substrate scope but also provides products that can be further modified. nih.gov
Table 1: Key Features of Aza Paternò-Büchi Reactions for Azetidine Synthesis
| Feature | Description | References |
| Reaction Type | [2+2] Photocycloaddition | rsc.orgnih.gov |
| Reactants | Imine and Alkene | rsc.orgnih.gov |
| Traditional Conditions | UV light irradiation | rsc.org |
| Modern Conditions | Visible-light photocatalysis (e.g., Iridium catalysts) | springernature.comnih.gov |
| Advantages | Direct access to functionalized azetidines. | rsc.org |
| Challenges | Competing imine isomerization, limited scope with traditional methods. | rsc.org |
Intermolecular [2+2] Photocycloadditions Leading to Azetidines
Intermolecular [2+2] photocycloadditions are a powerful tool for the construction of four-membered rings. researchgate.net While extensively used for synthesizing cyclobutanes and oxetanes, their application in azetidine synthesis via the aza Paternò-Büchi reaction has been less developed. nih.govresearchgate.net
Recent breakthroughs have utilized the triplet state reactivity of specific oximes, such as 2-isoxazoline-3-carboxylates, in visible-light-mediated intermolecular [2+2] cycloadditions. nih.govresearchgate.net This strategy, employing an iridium photocatalyst, demonstrates operational simplicity and proceeds under mild conditions with a broad range of alkenes. nih.gov The resulting highly functionalized azetidines can be readily converted to unprotected azetidines, offering a novel pathway to these valuable building blocks. nih.govresearchgate.net
[3+1] and [3+2] Cycloaddition Approaches for Azetidine Derivatives
Beyond [2+2] cycloadditions, [3+1] and [3+2] cycloaddition strategies have emerged as powerful methods for constructing azetidine and related five-membered heterocyclic rings.
A notable example of a [3+1] cycloaddition is the enantioselective reaction of donor-acceptor aziridines with isocyanides. acs.org Catalyzed by a chiral N,N'-dioxide/Mg(II) complex, this method provides enantioenriched azetidines bearing an exocyclic C=N bond in good to excellent yields and high enantioselectivity. acs.org This approach is significant as it allows for the stereocontrolled synthesis of complex azetidine structures.
In the realm of [3+2] cycloadditions, visible-light-driven photocatalysis has been employed for the reaction of aziridines with various dipolarophiles. nih.govrsc.org This process, which can be extremely rapid, utilizes an organic photocatalyst to generate an azomethine ylide from the aziridine (B145994) in situ. nih.gov This reactive intermediate then undergoes a [3+2] cycloaddition to furnish a variety of five-membered N-heterocycles. nih.govnih.gov While this method primarily leads to pyrrolidines, the underlying principle of generating reactive intermediates from small rings is relevant to heterocyclic synthesis in general. nih.gov
Transition Metal-Catalyzed Syntheses and C-H Functionalization of Azetidines
The advent of transition metal catalysis has revolutionized organic synthesis, and the construction of azetidines has greatly benefited from these developments. rsc.org Palladium and copper catalysts, in particular, have enabled novel and efficient routes to the azetidine core and its derivatives. rsc.org
Palladium-Catalyzed Intramolecular C(sp3)–H Amination in Azetidine Synthesis
Palladium-catalyzed intramolecular C(sp3)–H amination has emerged as a powerful strategy for the synthesis of azetidines from readily available starting materials. acs.orgorganic-chemistry.org This method involves the activation of a typically unreactive C-H bond and subsequent C-N bond formation to construct the azetidine ring. organic-chemistry.org
The use of a picolinamide (B142947) (PA) directing group has been instrumental in the success of this transformation. acs.orgorganic-chemistry.org The reaction proceeds with a palladium catalyst, converting γ-C(sp3)–H bonds into C–N bonds to form azetidines with high diastereoselectivity. organic-chemistry.org This methodology is characterized by its use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. acs.orgorganic-chemistry.org Furthermore, it has been successfully applied to the synthesis of complex polycyclic azetidines and other nitrogen-containing heterocycles. acs.orgnih.gov
Copper(I)-Catalyzed Rearrangement Cascades to Azetidine Nitrones
Copper(I) catalysis has enabled the synthesis of azetidine nitrones through a unique rearrangement cascade of O-propargylic oximes. acs.orgnih.gov This method, which employs a copper(I) catalyst in combination with 2-aminopyridine, furnishes a variety of azetidine nitrones in moderate to good yields. acs.orgnih.gov
Mechanistic investigations suggest a tandem process involving a researchgate.netacs.org-rearrangement, a 4π-electrocyclization, ring opening, and subsequent recyclization, all occurring in a single pot. acs.orgnih.gov The resulting azetidine nitrones are versatile intermediates that can participate in further transformations, such as [3+2] cycloadditions with alkynoates, to generate more complex heterocyclic structures. acs.orgnih.gov
Palladium-Catalyzed Cross-Coupling for 3-Substituted Azetidines
The functionalization of the azetidine ring at the 3-position is crucial for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the synthesis of 3-substituted azetidines. researchgate.net These reactions typically involve the coupling of a 3-functionalized azetidine, such as a 3-halo- or 3-boronylazetidine, with a suitable coupling partner.
For instance, Hiyama cross-coupling reactions of 3-iodoazetidine (B8093280) with arylsilanes, catalyzed by palladium, provide a route to various 3-arylazetidines under mild conditions. organic-chemistry.org Similarly, Suzuki-Miyaura-type cross-couplings between alkyl iodides and organoboron compounds, which can be conceptually extended to functionalized azetidines, offer another powerful tool for C-C bond formation. organic-chemistry.org The development of robust catalyst systems, often employing specific phosphine (B1218219) ligands, has been critical to the broad applicability of these methods in synthesizing complex molecules, including pharmaceuticals. rsc.org
Table 2: Transition Metal-Catalyzed Methods for Azetidine Synthesis and Functionalization
| Method | Catalyst | Key Transformation | Starting Materials | Products | References |
| Intramolecular C(sp3)–H Amination | Palladium | C-H activation and C-N bond formation | Picolinamide-protected amines | Azetidines | acs.orgorganic-chemistry.org |
| Rearrangement Cascade | Copper(I) | Skeletal rearrangement of O-propargylic oximes | O-propargylic oximes | Azetidine nitrones | acs.orgnih.gov |
| Cross-Coupling | Palladium | C-C or C-N bond formation at the 3-position | 3-Functionalized azetidines and coupling partners | 3-Substituted azetidines | researchgate.netorganic-chemistry.org |
Nickel and Iron/Cobalt-Facilitated Arylations of Azetidines
The introduction of aryl groups at the C-3 position of azetidines is a crucial transformation, for which transition metal catalysis has proven highly effective. Iron and cobalt, being more abundant and less expensive than precious metals like palladium, have emerged as powerful catalysts for these cross-coupling reactions. acs.orgnih.gov These methods typically involve the coupling of a 3-iodoazetidine derivative with an aryl Grignard reagent. acs.orgrsc.orgmdpi.comrsc.org
Protocols using iron catalysts, such as FeCl₃ or Fe(acac)₃, have been developed for the cross-coupling of 3-iodoazetidines with a variety of aryl, heteroaryl, vinyl, and alkyl Grignard reagents, affording the desired products in good to excellent yields. rsc.orgrsc.org Initial studies identified Fe(acac)₃ as a slightly better catalyst than FeCl₃, with optimal reaction temperatures around -20 °C. rsc.org
Similarly, cobalt-catalyzed systems, often using CoCl₂, have been successfully employed. acs.orgnih.govmdpi.com The use of a diamine ligand, such as (R,R)-tetramethylcyclohexan-1,2-diamine (TMCD), was found to be beneficial, providing the cross-coupling product in high yield. acs.orgmdpi.com These cobalt-catalyzed reactions are noted for their efficiency, chemoselectivity, and tolerance of a wide array of (hetero)aryl Grignard reagents. acs.orgnih.gov In some cases, the cobalt catalytic system has demonstrated superior performance compared to iron, particularly with substituted Grignard reagents. acs.org
Table 1: Comparison of Iron and Cobalt Catalysts in the Arylation of N-Boc-3-iodoazetidine
| Aryl Grignard Reagent | Catalyst (mol %) | Ligand (mol %) | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Phenylmagnesium bromide | CoCl₂ (5) | L1* (6) | N-Boc-3-phenylazetidine | 89 | acs.org |
| Phenylmagnesium bromide | FeCl₃ (5) | None | N-Boc-3-phenylazetidine | 80 | rsc.org |
| 4-Methoxyphenylmagnesium bromide | CoCl₂ (5) | L1* (6) | N-Boc-3-(4-methoxyphenyl)azetidine | 95 | acs.org |
| 2-Thienylmagnesium bromide | CoCl₂ (5) | L1* (6) | N-Boc-3-(2-thienyl)azetidine | 91 | mdpi.com |
*L1 = (R,R)-tetramethylcyclohexan-1,2-diamine
Strain-Release Strategies for Azetidine Construction
The inherent ring strain of small heterocycles can be harnessed as a thermodynamic driving force for their synthesis. Strategies involving the ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) have become a formidable tool for constructing functionalized azetidine scaffolds. unife.itnih.govrsc.org
Radical Strain-Release Photocatalysis with Azabicyclo[1.1.0]butanes (ABBs) for Azetidines
Visible-light photocatalysis offers a mild and efficient pathway to generate radical intermediates that can engage with ABBs in a strain-release process. unife.itchemrxiv.orgunipr.itresearchgate.net This strategy allows for the creation of densely functionalized azetidines in a single step. unife.itunipr.itresearchgate.net The process is typically orchestrated by an organic photosensitizer that, upon irradiation, promotes the homolytic cleavage of precursors like sulfonyl imines. unife.itchemrxiv.orgchemrxiv.org The resulting radical intermediates are intercepted by the ABB, leading to a selective difunctionalization of the azetidine ring. unife.itresearchgate.net This radical strain-release (RSR) photocatalysis has been highlighted as a significant advancement, addressing the previous underdevelopment of azetidine synthesis compared to carbocyclic analogues. unife.itchemrxiv.orgunipr.it The power of this method is demonstrated by its application in synthesizing various azetidine targets, including derivatives of known pharmaceuticals. unife.itresearchgate.net
Nucleophilic Organometallic Additions to In Situ Generated Azabicyclobutanes
Another effective strain-release strategy involves the addition of nucleophilic organometallic reagents to ABBs. rsc.org In this approach, ABBs can be generated in situ and subsequently trapped by the organometallic species. This process enables the selective formation of 3-arylated azetidine intermediates. rsc.org The reaction leverages the high reactivity of the strained bicyclic system, which undergoes ring-opening upon nucleophilic attack. This method can be integrated into one-pot procedures where the resulting 3-arylated azetidine is further functionalized, for instance, through N-arylation via Buchwald-Hartwig couplings or SₙAr reactions, allowing for the rapid construction of bis-functionalized azetidines. rsc.org A modular four-component synthesis using this principle has also been reported, where azabicyclo[1.1.0]butyl-lithium is sequentially treated with three different electrophiles, driven by the strain-release ring-opening. nih.gov
Synthetic Routes to 3-Substituted Azetidine Derivatives: Specific Relevance to 3-(3,3-Dimethylbutoxy)azetidine
The synthesis of the target compound, this compound, requires specific methodologies for introducing an alkoxy substituent at the C-3 position of the azetidine ring.
Introduction of Substituents at the Azetidine C-3 Position
A variety of methods exist for installing substituents at the C-3 position of an azetidine ring. Cross-coupling reactions, as discussed previously, are highly effective for creating C-C bonds with aryl, vinyl, and alkyl groups, typically starting from 3-iodoazetidines. acs.orgrsc.orgmdpi.com Beyond C-C bonds, C-N and C-S bonds can also be formed. For instance, azetidine-3-amines can be synthesized in a single step from a commercial dichlorinated precursor. nih.gov Iron-catalyzed thiol alkylation of azetidin-3-ols provides a direct route to 3-aryl-3-sulfanyl azetidines, proceeding through a stabilized azetidine carbocation intermediate. nih.gov
The functionalization often starts from a key intermediate like N-protected azetidin-3-one (B1332698). acs.orgnih.gov This ketone can be reduced to the corresponding alcohol, which serves as a versatile precursor for further modifications. acs.org Alternatively, azetidin-3-one can undergo reactions like the Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which can then be subjected to Michael additions to introduce substituents at the C-3 position. mdpi.com
Strategies for Ether Linkage Formation at Azetidine C-3 (e.g., 3-alkoxyazetidines)
The formation of the ether linkage in this compound is the key synthetic step. General methods for synthesizing 3-alkoxyazetidines typically rely on the nucleophilic substitution of a leaving group at the C-3 position by an alkoxide. documentsdelivered.comrsc.org
A common and direct approach is the Williamson ether synthesis. This would involve the deprotonation of 3,3-dimethylbutanol with a strong base like sodium hydride (NaH) to form the corresponding sodium 3,3-dimethylbutoxide. This nucleophilic alkoxide can then displace a suitable leaving group, such as iodide or tosylate, from the C-3 position of an N-protected azetidine.
Alternatively, the Mitsunobu reaction offers a powerful method for forming the ether bond. acs.org This reaction would involve treating an N-protected 3-hydroxyazetidine with 3,3-dimethylbutanol in the presence of a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). acs.org This approach is particularly useful for synthesizing aryl ethers and can be applied to alkyl ethers as well. acs.org
A plausible synthetic route to N-protected this compound is outlined below:
Table 2: Proposed Synthesis of this compound
| Step | Reactants | Reagents | Product | Description |
|---|---|---|---|---|
| 1 | N-Boc-azetidin-3-one | Sodium borohydride (B1222165) (NaBH₄), Methanol | N-Boc-3-hydroxyazetidine | Reduction of the ketone to the secondary alcohol. |
| 2 | N-Boc-3-hydroxyazetidine, 3,3-Dimethylbutanol | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | N-Boc-3-(3,3-dimethylbutoxy)azetidine | Mitsunobu reaction to form the ether linkage. |
This sequence leverages well-established reactions to construct the target molecule, starting from a commercially available or readily synthesized azetidin-3-one derivative. acs.org The final deprotection step yields the desired this compound.
Functionalization of Azetidine-3-ols
Azetidin-3-ol (B1332694) is a versatile and pivotal intermediate in the synthesis of 3-substituted azetidines. uni-muenchen.de The nitrogen atom is typically protected, often with a tert-butyloxycarbonyl (Boc) group, to prevent its participation in side reactions and to modulate the molecule's reactivity and solubility. The synthesis of N-Boc-3-hydroxyazetidine is well-established, providing a ready starting material for further modification. youtube.com
The hydroxyl group at the C3 position is the primary site for functionalization. While it can be converted into a good leaving group for nucleophilic substitution, for the synthesis of ethers, it is more commonly deprotonated to form a nucleophilic alkoxide. documentsdelivered.com Research has also demonstrated the ability to perform diastereoselective lithiation at the C2 position of N-protected azetidin-3-ols, allowing for the introduction of a second substituent with good stereocontrol, thereby creating highly functionalized azetidine cores. uni-muenchen.de
Alkylation or Coupling Reactions for 3-Alkoxyazetidine Formation
The formation of a 3-alkoxyazetidine from an azetidin-3-ol is most commonly achieved via a Williamson ether synthesis. documentsdelivered.comyoutube.com This classical SN2 reaction involves two main steps:
Deprotonation: The hydroxyl group of an N-protected azetidin-3-ol is deprotonated using a strong, non-nucleophilic base. Sodium hydride (NaH) is frequently used for this purpose, as it irreversibly deprotonates the alcohol to form a sodium alkoxide. The by-product, hydrogen gas, simply bubbles out of the reaction mixture. documentsdelivered.com
Nucleophilic Substitution: The resulting azetidin-3-alkoxide, a potent nucleophile, is then treated with a suitable alkylating agent, such as an alkyl halide (e.g., bromide or iodide) or an alkyl sulfonate (e.g., tosylate or mesylate). The alkoxide attacks the electrophilic carbon of the alkylating agent, displacing the leaving group and forming the desired ether linkage. documentsdelivered.comnih.gov
The reaction is typically performed in an aprotic polar solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide without interfering with the nucleophile.
Specific Approaches for Incorporating the 3,3-Dimethylbutoxy Moiety in Azetidine Derivatives
To synthesize the target compound, this compound, the general principles of 3-alkoxyazetidine formation are applied using a specific alkylating agent derived from 3,3-dimethylbutanol.
Synthesis via Alkylation with 3,3-Dimethylbutanol Derivatives
The direct synthesis of this compound is achieved by the alkylation of an N-protected azetidin-3-ol with a reactive derivative of 3,3-dimethylbutanol. Since an alcohol's hydroxyl group is a poor leaving group, 3,3-dimethylbutanol must first be converted into a more effective electrophile. Common strategies include converting the alcohol to its corresponding tosylate, mesylate, or halide.
The reaction proceeds by first treating N-Boc-3-hydroxyazetidine with sodium hydride in THF to generate the sodium salt of the azetidin-3-ol. Subsequently, an alkylating agent like 1-bromo-3,3-dimethylbutane (B154914) or 3,3-dimethylbutyl tosylate is added to the reaction mixture. The azetidinyloxide anion performs an SN2 reaction on the primary carbon of the alkylating agent, forming the ether bond. The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl), to yield the target compound, this compound.
Below is a table outlining the components for this synthetic transformation.
| Role | Compound | Rationale |
| Substrate | N-Boc-3-hydroxyazetidine | Provides the core azetidine ring and the nucleophilic oxygen after deprotonation. The Boc group protects the nitrogen. youtube.com |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base used to deprotonate the hydroxyl group to form a potent alkoxide nucleophile. documentsdelivered.com |
| Alkylating Agent | 1-bromo-3,3-dimethylbutane or 3,3-dimethylbutyl tosylate | Provides the 3,3-dimethylbutoxy side chain. It is an electrophile with a good leaving group (Br⁻ or TsO⁻) for the SN2 reaction. |
| Solvent | Tetrahydrofuran (THF) | An aprotic polar solvent that dissolves the reactants and facilitates the SN2 reaction without interfering. |
Stereoselective Introduction of C3 Side Chains for this compound Precursors
Achieving a specific stereochemistry in the final product requires a stereoselective synthetic route. Since the Williamson ether synthesis proceeds via an SN2 reaction at the alkylating agent and does not affect any stereocenter at the C3 position of the azetidine ring, the stereochemistry must be established in the azetidin-3-ol precursor.
Several methods exist for the stereoselective synthesis of substituted azetidines:
Catalytic Asymmetric Synthesis : One advanced method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can produce highly functionalized, chiral azetidin-3-ols. frontiersin.org This approach allows for the C3-selective ring opening of the epoxide, establishing the stereocenter of the hydroxyl group, which can then be alkylated to form the desired ether with retention of configuration.
Chiral Precursors : Another strategy is to synthesize chiral azetidin-3-ones from readily available chiral starting materials, such as amino acids. nih.gov The resulting ketone can then undergo a stereoselective reduction to furnish a specific enantiomer of the corresponding azetidin-3-ol. The choice of reducing agent and reaction conditions dictates the stereochemical outcome of the alcohol.
Stereospecific C-H Functionalization : Recent advances have also shown that direct, stereospecific C(sp³)–H arylation at the C3 position of the azetidine ring is possible, offering a pathway to stereochemically defined building blocks which could be further elaborated.
Once the chiral N-protected azetidin-3-ol is obtained, it can be converted to the desired enantiomer of this compound using the alkylation method described previously, thus completing the stereoselective synthesis.
Mechanistic Insights and Theoretical Chemistry of Azetidine Ring Systems
Reaction Mechanism Elucidation in Azetidine (B1206935) Synthesis and Reactivity
The formation and functionalization of the azetidine ring can proceed through a variety of reaction mechanisms, often involving carefully controlled conditions to achieve the desired outcomes. Key synthetic strategies include intramolecular cyclizations, cycloadditions, and ring expansions. magtech.com.cnrsc.org
The synthesis and reactivity of azetidines often proceed through short-lived, high-energy transient intermediates that are not directly observed but are inferred from experimental and computational evidence. These intermediates play a crucial role in determining the reaction pathway and the stereochemical outcome of the final product.
One notable example is the involvement of zwitterionic intermediates . In certain [3+1] annulation reactions for the synthesis of azetidines, a Lewis acid can promote the ring-opening of a cyclopropane (B1198618) 1,1-diester to form a 1,3-zwitterionic intermediate. This intermediate then undergoes nucleophilic attack by an amine to form a second zwitterionic species, which subsequently cyclizes to afford the azetidine ring. rsc.org
In photochemical reactions, such as the aza Paternò-Büchi reaction , the formation of an azetidine proceeds through an excited state of an imine. rsc.orgnih.gov Depending on the reaction conditions, this can be a short-lived singlet state (S1) or a longer-lived triplet state (T1). rsc.org The nature of this excited intermediate influences the stereoselectivity of the cycloaddition. rsc.org For instance, reactions proceeding through a singlet state are often concerted and highly stereoselective. rsc.org In some cases, the existence of singlet exciplexes has been proposed. rsc.org
Diradical intermediates are also implicated in certain azetidine formation pathways. Experimental and computational studies on some photocycloaddition reactions suggest the involvement of a diradical pathway in the reaction mechanism. researchgate.net
The strain-release homologation of azabicyclo[1.1.0]butanes involves the formation of a boronate complex as a key intermediate. The subsequent 1,2-metalate rearrangement of this complex is driven by the relief of ring strain and leads to the formation of the azetidine ring. rsc.org
In palladium-catalyzed C(sp³)–H amination reactions, an octahedral Pd(IV) species is generated as a transient intermediate. rsc.org The reaction proceeds through dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) complex, followed by intramolecular cyclization to form the azetidine. rsc.org
The table below summarizes some of the key transient intermediates involved in azetidine chemistry.
| Intermediate Type | Reaction Type | Role | Reference(s) |
| Zwitterionic Intermediate | [3+1] Annulation | Facilitates ring closure | rsc.org |
| Excited Singlet/Triplet State | Aza Paternò-Büchi Reaction | Determines stereoselectivity | rsc.org |
| Diradical Intermediate | Photocycloaddition | Reaction pathway intermediate | researchgate.net |
| Boronate Complex | Strain-Release Homologation | Precursor to 1,2-metalate rearrangement | rsc.org |
| Octahedral Pd(IV) Species | C(sp³)–H Amination | Intermediate in catalytic cycle | rsc.org |
| Azabicyclo[4.2.1]nonene | [3+2]-Cycloaddition | Transient intermediate in the formation of other products | nih.gov |
| Azirines | Ring-Contraction | Formed from azetines via a zwitterionic intermediate | nih.gov |
| Quadridentate Amine | Polyamine Synthesis | Intermediate incorporating an azetidine ring | rsc.orgcolab.ws |
The construction and modification of the azetidine scaffold rely on a diverse array of reactions that form or break carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Carbon-Nitrogen Bond Formation:
The most common method for constructing the azetidine ring is through intramolecular C-N bond formation via nucleophilic substitution. magtech.com.cnorganic-chemistry.org This typically involves a γ-amino halide or a related substrate where the amino group displaces a leaving group to form the four-membered ring. magtech.com.cn
Palladium-catalyzed intramolecular C(sp³)–H amination represents a modern and efficient method for C-N bond formation. rsc.org This approach allows for the direct conversion of C-H bonds into C-N bonds, offering a high degree of atom economy. rsc.org
Carbon-Carbon Bond Formation:
While less common than C-N bond formation for the initial ring construction, C-C bond formation is crucial for the functionalization of pre-existing azetidine rings. For instance, α-lithiation of N-protected azetidines followed by trapping with an electrophile is a powerful method for introducing substituents at the C2 position. uni-muenchen.de
[2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, form two new C-C bonds simultaneously to construct the azetidine ring. rsc.orgnih.gov
Carbon-Nitrogen Bond Cleavage:
The inherent ring strain of azetidines makes them susceptible to C-N bond cleavage under certain conditions. rsc.orgnih.gov This reactivity can be harnessed for synthetic purposes, where the azetidine ring acts as a precursor to larger, more complex amine-containing molecules. rsc.org For example, acid-mediated intramolecular ring-opening can occur when a pendant nucleophilic group is present on the azetidine nitrogen. nih.gov
Carbon-Carbon Bond Cleavage:
While less frequent, C-C bond cleavage can also occur, particularly in rearrangement reactions. For example, the ring contraction of five-membered heterocycles can lead to the formation of azetidines through the cleavage of a C-C bond in the starting material. magtech.com.cn
The following table provides examples of reactions involving C-C and C-N bond formation and cleavage in azetidine chemistry.
| Reaction Type | Bond(s) Formed/Cleaved | Description | Reference(s) |
| Intramolecular Nucleophilic Substitution | C-N | Formation of the azetidine ring by displacement of a leaving group. | magtech.com.cnorganic-chemistry.org |
| Pd-Catalyzed C(sp³)–H Amination | C-N | Direct formation of a C-N bond from a C-H bond. | rsc.org |
| α-Lithiation and Alkylation | C-C | Functionalization of the azetidine ring at the C2 position. | uni-muenchen.de |
| Aza Paternò-Büchi Reaction | C-C (x2) | [2+2] cycloaddition to form the azetidine ring. | rsc.orgnih.gov |
| Acid-Mediated Ring Opening | C-N | Cleavage of the azetidine ring to form larger structures. | nih.gov |
| Ring Contraction of Pyrrolidines | C-C (cleaved), C-N (formed) | Rearrangement of a five-membered ring to a four-membered ring. | magtech.com.cn |
| Strain-Release Homologation | C-C, C-N | Cleavage of the central C-N bond of azabicyclo[1.1.0]butane and formation of new C-C and C-N bonds. | rsc.org |
Computational Chemistry Approaches to Azetidine Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting the reactivity of azetidine ring systems. mit.edupatsnap.com These methods provide valuable insights into reaction mechanisms, transition state geometries, and the factors that control selectivity, complementing experimental studies and guiding the development of new synthetic methodologies. mit.edupatsnap.comacs.org
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.netyoutube.com In the context of azetidine chemistry, DFT calculations are frequently employed to:
Locate and Characterize Transition States: A key application of DFT is the identification and characterization of transition state structures. youtube.com The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the reaction mechanism and predicting reaction rates. By analyzing the geometry and vibrational frequencies of the transition state, chemists can gain insights into the bond-forming and bond-breaking processes that occur during the reaction.
Explain Selectivity: DFT calculations can help to elucidate the origins of regioselectivity and stereoselectivity in azetidine synthesis. By comparing the activation energies of different possible reaction pathways, it is possible to predict which product will be favored under kinetic control. For instance, DFT studies have provided a quantum mechanical explanation for Baldwin's rules in the ring-opening of oxiranes to form azetidines, highlighting the balance between ring strain and orbital overlap. acs.org
The table below presents a hypothetical example of how DFT calculations could be used to analyze a reaction involving an azetidine.
| Species | Relative Energy (kcal/mol) | Method | Basis Set |
| Reactants | 0.0 | B3LYP | 6-31G(d) |
| Transition State | +22.5 | B3LYP | 6-31G(d) |
| Products | -15.2 | B3LYP | 6-31G(d) |
This is a hypothetical data table for illustrative purposes.
Computational modeling plays a crucial role in predicting and understanding the outcomes of complex chemical reactions, including the synthesis of azetidines. mit.edupatsnap.com By simulating reaction pathways, chemists can gain a deeper understanding of the factors that govern selectivity and optimize reaction conditions to favor the desired product.
A notable example of the power of computational modeling is in the photocatalytic synthesis of azetidines from alkenes and oximes. mit.edupatsnap.com Researchers have used computational models to predict which pairs of reactants will successfully form azetidines. mit.edupatsnap.com These models calculate the frontier orbital energies of the alkene and oxime, which are key to determining the reactivity. mit.edu When the excited states of the reactants are closely matched, the energy required to reach the transition state is lower, and the reaction is more likely to proceed. mit.edu
Computational studies have also been instrumental in elucidating the mechanism of the aza Paternò-Büchi reaction. researchgate.net These studies have revealed that the reaction can proceed through different mechanistic pathways, with the C-N bond formation preceding C-C bond formation in some cases, a fundamental deviation from previously understood mechanisms. researchgate.net
Control of Regioselectivity and Stereoselectivity in Azetidine Synthesis
The development of synthetic methods that allow for precise control over the regioselectivity and stereoselectivity of azetidine formation is a major focus of research in organic chemistry. rsc.orgacs.org The ability to introduce substituents at specific positions and with a defined three-dimensional arrangement is crucial for the synthesis of complex molecules with desired biological activities.
Regioselectivity:
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of azetidine synthesis, this is particularly important when using unsymmetrical starting materials. For example, in the intramolecular cyclization of a γ-amino alcohol, the regioselectivity of the ring closure will determine whether an azetidine or a different-sized ring is formed.
Lewis acid catalysis has been shown to be effective in controlling the regioselectivity of the ring-opening of epoxides with amines to form azetidines. organic-chemistry.org The choice of Lewis acid can influence which carbon of the epoxide is attacked by the amine, leading to the preferential formation of the desired azetidine isomer.
Stereoselectivity:
Stereoselectivity refers to the preferential formation of one stereoisomer over another. This is of paramount importance in the synthesis of chiral azetidines, which are often the biologically active form of a molecule.
Several strategies have been developed to achieve high levels of stereoselectivity in azetidine synthesis:
Chiral Auxiliaries: The use of chiral auxiliaries, such as chiral tert-butanesulfinamides, has proven to be a general and scalable approach for the synthesis of enantioenriched C2-substituted azetidines. acs.org The auxiliary directs the stereochemical outcome of the reaction and can be subsequently removed to yield the desired chiral azetidine.
Catalyst Control: Chiral catalysts can be used to induce enantioselectivity in a variety of reactions that form azetidines. For example, chiral Lewis acids can be used to catalyze enantioselective [2+2] cycloadditions. acs.org
Substrate Control: The stereochemistry of the starting material can also be used to control the stereochemistry of the product. rsc.org For example, in the NaN3-catalyzed halonitroaldol-type reaction of azetidine-2,3-diones, the stereoselectivity of the process is generally good and proceeds with reasonable anti:syn ratios under substrate control. rsc.org
The following table summarizes some of the methods used to control regioselectivity and stereoselectivity in azetidine synthesis.
| Method | Selectivity Controlled | Description | Reference(s) |
| Lewis Acid Catalysis | Regioselectivity | Directs the nucleophilic attack in epoxide ring-opening reactions. | organic-chemistry.org |
| Chiral Auxiliaries | Stereoselectivity | Directs the stereochemical outcome of the reaction. | acs.org |
| Chiral Catalysts | Stereoselectivity | Induces enantioselectivity in catalytic reactions. | acs.org |
| Substrate Control | Stereoselectivity | The stereochemistry of the starting material determines the product stereochemistry. | rsc.org |
| Photocatalysis | Regio- and Stereoselectivity | Visible-light-mediated aza Paternò-Büchi reaction enables the synthesis of azetidines with varying regio- and stereochemistry. | acs.org |
Diastereoselective Synthesis of Functionalized Azetidine Molecules
The construction of functionalized azetidines with control over multiple stereocenters is a significant challenge in synthetic chemistry. Diastereoselective strategies are paramount for accessing complex, three-dimensional molecular architectures. Various methodologies have been developed that leverage substrate control, auxiliary control, and reagent control to achieve high levels of diastereoselectivity.
One powerful approach involves the use of chiral auxiliaries . The Ellman tert-butanesulfinamide auxiliary has proven to be highly effective in the diastereoselective synthesis of C2-substituted azetidines. acs.org Condensation of an achiral 1,3-bis-electrophile, 3-chloropropanal, with (R)- or (S)-tert-butanesulfinamide yields a sulfinimine intermediate. Subsequent diastereoselective Grignard addition to this intermediate, followed by intramolecular cyclization, affords a range of C2-functionalized azetidines with high diastereomeric ratios (d.r. up to 95:5). digitellinc.com This method is scalable and provides access to azetidines with diverse substituents at the C2-position. acs.org
Intramolecular cyclization reactions are another cornerstone of diastereoselective azetidine synthesis. Lanthanum triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides a direct route to 1,2,3-trisubstituted azetidines in high yields. nih.govfrontiersin.org The cis-relationship of the substituents on the epoxide precursor is crucial for the selective 4-exo-tet cyclization to form the azetidine ring, as opposed to the alternative 5-endo-tet pathway that would lead to a pyrrolidine (B122466). nih.govfrontiersin.org
Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a flexible method for the synthesis of chiral azetidin-3-ones. nih.gov The reaction proceeds through an α-oxogold carbene intermediate which undergoes intramolecular N-H insertion. The use of (R)-tert-butanesulfinamide as a chiral auxiliary allows for the preparation of N-propargylsulfinamides with excellent diastereoselectivity, which are then converted to the corresponding azetidin-3-ones. nih.gov
Furthermore, the electrocyclization of N-alkenylnitrones offers a novel pathway to azetidine nitrones, which can be subsequently converted to densely substituted azetidines with high diastereoselectivity through various transformations like reduction, cycloaddition, and nucleophilic addition reactions. nih.gov
| Method | Substrate | Key Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary Directed Synthesis | 3-Chlorosulfinimine | Grignard Reagent | C2-Substituted Azetidine | Up to 95:5 | digitellinc.com |
| Intramolecular Aminolysis | cis-3,4-Epoxy Amine | La(OTf)₃ | 1,2,3-Trisubstituted Azetidine | High | nih.govfrontiersin.org |
| Gold-Catalyzed Oxidative Cyclization | Chiral N-Propargylsulfonamide | Gold Catalyst | Chiral Azetidin-3-one (B1332698) | Excellent | nih.gov |
| Electrocyclization/Nucleophilic Addition | N-Alkenylnitrone | - | Densely Substituted Azetidine | Excellent | nih.gov |
Enantioselective Approaches to Chiral Azetidine Derivatives
The synthesis of enantiomerically pure or enriched azetidines is of paramount importance, given their prevalence in biologically active compounds. Catalytic asymmetric methods are particularly attractive as they can generate chirality from achiral precursors in a highly efficient manner.
Catalytic asymmetric cycloadditions have emerged as a powerful tool for the enantioselective synthesis of azetidines. An organocatalytic [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes, catalyzed by a peptide-mimic phosphonium (B103445) salt, affords chiral fused α-trifluoromethyl azetidines with excellent diastereo- and enantioselectivities. rsc.org Another notable example is the enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, which is catalyzed by a chiral N,N'-dioxide/Mg(II) complex. acs.org This method provides access to enantioenriched exo-imido azetidines with up to 94% enantiomeric excess (ee). acs.org
The use of chiral auxiliaries , as discussed in the previous section, also constitutes a reliable approach for enantioselective synthesis. The tert-butanesulfinamide chiral auxiliary, for instance, allows for the synthesis of C2-substituted azetidines where the stereochemistry is controlled by the choice of the (R)- or (S)-enantiomer of the auxiliary. acs.org
The chiral pool approach, which utilizes readily available chiral starting materials, is another effective strategy. For example, enantiomerically pure azetidin-2-ones can be synthesized via electroreductive intramolecular coupling of aromatic α-iminoesters derived from α-amino acids. acs.org These β-lactams can then be reduced to the corresponding azetidines while retaining the stereochemistry of the ring substituents. acs.org Similarly, chiral azetidin-3-ones can be synthesized from natural amino acids, although this can limit the scope and configuration of the final products. nih.gov
| Method | Substrate | Catalyst/Auxiliary | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Organocatalytic [2+2] Cycloaddition | Tethered Trifluoromethyl Ketimine and Allene | Peptide-Mimic Phosphonium Salt | Chiral Fused α-Trifluoromethyl Azetidine | High | rsc.org |
| Catalytic [3+1] Cycloaddition | Donor-Acceptor Aziridine (B145994) and Isocyanide | Chiral N,N'-Dioxide/Mg(II) Complex | Enantioenriched exo-Imido Azetidine | Up to 94% | acs.org |
| Chiral Auxiliary Directed Synthesis | 3-Chloropropanal | (R)- or (S)-tert-Butanesulfinamide | Enantioenriched C2-Substituted Azetidine | High | acs.org |
| Chiral Pool Synthesis | α-Amino Acid Derivative | - | Enantiopure Azetidin-2-one | Enantiopure | acs.org |
Influence of Ring Strain on Radical Reactivity in Azetidine Systems
The inherent ring strain of azetidines not only influences their stability but also plays a critical role in their radical reactivity. This strain can be harnessed as a thermodynamic driving force to promote reactions that might otherwise be unfavorable.
A compelling example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides to generate highly functionalized azetidines. nih.gov Computational studies (DFT calculations) have shown that the 4-exo-dig cyclization is kinetically favored over the typically more common 5-endo-dig pathway. nih.gov This preference is attributed to the influence of the nitrogen atom and the substituents on the ynamide. The reaction requires a radical-stabilizing group on the ynamide for efficient cyclization. nih.gov
Radical strain-release photocatalysis offers another innovative approach to azetidine synthesis. By subjecting azabicyclo[1.1.0]butanes (ABBs) to visible-light-driven radical strain-release, densely functionalized azetidines can be obtained. chemrxiv.orgresearchgate.netchemrxiv.org The mechanism involves the generation of radical intermediates from sulfonylimine precursors via an energy transfer process with an organic photosensitizer. chemrxiv.orgresearchgate.netchemrxiv.org These radicals then react with the highly strained ABB, leading to a chemoselective double functionalization. Mechanistic investigations using laser flash photolysis (LFP) and electron paramagnetic resonance (EPR) spectroscopy, supported by DFT calculations, have elucidated the key steps of this process. chemrxiv.orgresearchgate.net
Conversely, the ring strain can also lead to undesired decomposition pathways. A series of N-substituted azetidines have been shown to undergo an acid-mediated intramolecular ring-opening decomposition . nih.gov This process is initiated by the protonation of the azetidine nitrogen, followed by a nucleophilic attack of a pendant amide group, leading to the opening of the strained four-membered ring. The rate of this decomposition is highly dependent on the pH and the pKa of the azetidine nitrogen. nih.gov Expanding the ring from an azetidine to a less strained pyrrolidine was shown to result in a stable analogue, highlighting the critical role of ring strain in this decomposition pathway. nih.gov
| Reaction Type | Key Features | Mechanistic Insights | Influence of Ring Strain | Reference |
|---|---|---|---|---|
| Anti-Baldwin Radical Cyclization of Ynamides | Copper-catalyzed, photoinduced 4-exo-dig cyclization. | Kinetically favored over 5-endo-dig pathway (supported by DFT). | Implicitly drives the formation of the strained ring. | nih.gov |
| Radical Strain-Release Photocatalysis | Visible-light-driven reaction of azabicyclo[1.1.0]butanes (ABBs). | Energy transfer from photosensitizer to sulfonylimine generates radicals that react with ABB (supported by LFP, EPR, DFT). | The high strain of ABB is the driving force for the reaction. | chemrxiv.orgresearchgate.netchemrxiv.org |
| Acid-Mediated Intramolecular Ring-Opening | Decomposition of N-substituted azetidines with a pendant amide. | Protonation of azetidine nitrogen followed by intramolecular nucleophilic attack. | Drives the ring-opening decomposition to relieve strain. | nih.gov |
Advanced Functionalization and Chemical Transformations of Azetidine Scaffolds
Diversification and Derivatization Strategies for Azetidine (B1206935) Rings
The derivatization of the azetidine ring is a key strategy for modulating the physicochemical and pharmacological properties of molecules. The nitrogen atom of the azetidine ring is a common site for functionalization. N-acylation, N-alkylation, and N-sulfonylation are fundamental reactions that allow for the introduction of a wide array of substituents. For a compound like 3-(3,3-Dimethylbutoxy)azetidine, these modifications can be used to explore structure-activity relationships.
Another important strategy for the diversification of azetidine rings is the functionalization of the carbon backbone. The introduction of substituents at the C2 and C4 positions can be achieved through various methods, including lithiation followed by electrophilic trapping. The presence of a bulky ether linkage at the C3 position, as in this compound, can influence the regioselectivity of these reactions.
The development of C-H functionalization methods for azetidines has also emerged as a powerful tool for their derivatization. These methods allow for the direct introduction of functional groups onto the carbon framework of the ring, often with high levels of regio- and stereoselectivity. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at the C2 or C4 positions of the azetidine ring.
Recent advances have also focused on the late-stage functionalization of complex molecules containing an azetidine moiety. These strategies are particularly valuable in drug discovery, as they allow for the rapid generation of analogs from a common intermediate. Photoredox catalysis has enabled a variety of C-H functionalization reactions on azetidines, including minisci-type reactions and the introduction of fluorinated groups.
| Reaction Type | Reagents and Conditions | Potential Application to this compound |
| N-Acylation | Acyl chloride or anhydride, base (e.g., triethylamine) | Introduction of amide functionalities at the nitrogen atom. |
| N-Alkylation | Alkyl halide, base (e.g., potassium carbonate) | Introduction of various alkyl groups at the nitrogen atom. |
| N-Sulfonylation | Sulfonyl chloride, base (e.g., pyridine) | Formation of sulfonamides at the nitrogen atom. |
| C-H Arylation | Palladium catalyst, aryl halide, base | Introduction of aryl groups at the C2 or C4 positions. |
Ring-Opening Reactions of Azetidines and Their Synthetic Utility
The strain inherent in the four-membered azetidine ring makes it susceptible to ring-opening reactions, which can be a powerful tool for the synthesis of more complex acyclic and heterocyclic structures. The regioselectivity of the ring-opening is often influenced by the nature of the substituents on the ring and the reaction conditions.
Nucleophilic ring-opening of N-activated azetidines is a common strategy. Activation of the nitrogen atom with an electron-withdrawing group, such as a tosyl or nosyl group, enhances the electrophilicity of the ring carbons and facilitates attack by a wide range of nucleophiles. For a hypothetical N-activated derivative of this compound, nucleophilic attack could occur at either the C2 or C4 position, leading to the formation of functionalized γ-amino alcohols or other 1,3-difunctionalized compounds.
Acid-catalyzed ring-opening reactions are also well-established. In the presence of a strong acid, the azetidine nitrogen is protonated, activating the ring towards nucleophilic attack. The outcome of these reactions is highly dependent on the reaction conditions and the structure of the azetidine.
Reductive ring-opening of azetidines provides access to substituted propanamines. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation. The ether linkage in this compound would likely be stable under many of these reductive conditions.
| Ring-Opening Type | Key Reagents | Potential Products from this compound Derivative |
| Nucleophilic | Nucleophile (e.g., R-MgBr, R-Li, NaN3), N-activation | γ-substituted aminols, diamines, etc. |
| Acid-Catalyzed | Strong acid (e.g., HCl, HBr), nucleophilic solvent | Halogenated γ-amino alcohols |
| Reductive | Reducing agent (e.g., LiAlH4, H2/Pd) | Substituted 1,3-propanamines |
Formation of Spirocyclic and Fused Azetidine Systems
The construction of spirocyclic and fused bicyclic systems containing an azetidine ring has garnered significant attention due to the unique three-dimensional architectures that can be generated. These complex scaffolds are of great interest in the design of novel therapeutic agents.
Spirocyclic azetidines can be synthesized through several strategies. One common approach involves the intramolecular cyclization of a suitably functionalized precursor onto a pre-existing ring. For example, an azetidine bearing a tethered nucleophile or electrophile at the C3 position can undergo cyclization to form a spirocyclic system.
Another powerful method for the synthesis of spirocyclic azetidines is through [2+2] cycloaddition reactions. The reaction of an imine with an alkene bearing an exocyclic double bond can lead to the formation of a spiro-azetidine.
Fused azetidine systems, such as azabicyclo[n.2.0]alkanes, are also important synthetic targets. Intramolecular cyclization reactions are a primary method for their construction. For instance, an N-substituted azetidine with a pendant functional group can be induced to cyclize onto one of the ring carbons.
The development of cascade reactions has provided elegant pathways to complex fused and spirocyclic azetidine systems. These reactions often involve the in-situ generation of a reactive intermediate that undergoes a subsequent cyclization to form the desired polycyclic structure.
| System Type | General Synthetic Strategy | Potential Starting Material based on Azetidine Scaffold |
| Spirocyclic | Intramolecular cyclization of a C3-substituted azetidine | 3-(3,3-Dimethylbutoxy)-3-(3-hydroxypropyl)azetidine |
| Spirocyclic | [2+2] Cycloaddition | Reaction of an N-activated imine with a methylenecycloalkane |
| Fused Bicyclic | Intramolecular N-alkylation | N-alkylation of an azetidine with a tethered alkyl halide |
N-Arylation Methods for Azetidines
The introduction of an aryl group onto the nitrogen atom of an azetidine ring is a crucial transformation in medicinal chemistry, as N-aryl azetidines are common motifs in biologically active compounds. Several methods have been developed for the N-arylation of azetidines, with transition-metal-catalyzed cross-coupling reactions being the most prominent.
The Buchwald-Hartwig amination is a widely used method for the N-arylation of azetidines. This palladium-catalyzed reaction involves the coupling of an azetidine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. The reaction conditions can be tuned to accommodate a wide range of functional groups on both the azetidine and the aryl partner.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is another important method. While requiring higher reaction temperatures than palladium-catalyzed methods, copper-catalyzed N-arylation can be advantageous for certain substrates and is often more cost-effective.
More recently, metal-free N-arylation methods have been developed. These reactions often proceed via a nucleophilic aromatic substitution (SNAAr) mechanism and are typically limited to electron-deficient aryl halides.
| N-Arylation Method | Catalyst/Reagents | Key Features |
| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | Mild reaction conditions, broad substrate scope. |
| Ullmann Condensation | Copper catalyst, base, high temperature | Cost-effective, suitable for certain substrates. |
| Nucleophilic Aromatic Substitution (SNAAr) | Electron-deficient aryl halide, base | Metal-free, limited to activated aryl halides. |
Conjugate Addition Reactions and Alkylation of Azetidine Radicals
The functionalization of azetidine rings through conjugate addition and radical alkylation opens up new avenues for creating complex substitution patterns. These methods are particularly useful for introducing carbon-based substituents.
Conjugate addition reactions to α,β-unsaturated azetidines can be used to introduce a variety of nucleophiles at the β-position. The requisite unsaturated azetidines can be prepared through elimination reactions of suitably functionalized precursors. The conjugate addition of organocuprates, for example, allows for the introduction of alkyl and aryl groups.
The generation and subsequent reaction of azetidine radicals provide a powerful means of C-C bond formation. Azetidinyl radicals can be generated from N-substituted azetidines through various methods, including photoredox catalysis. These radicals can then be trapped by electron-deficient alkenes in a Giese-type reaction to afford alkylated azetidines.
Minisci-type reactions have also been adapted for the functionalization of azetidines. In this reaction, a nucleophilic radical, often generated from an alkyl carboxylic acid, adds to a protonated azetidine, leading to the introduction of an alkyl group at a position α to the nitrogen.
| Reaction Type | Key Intermediate | General Transformation |
| Conjugate Addition | α,β-Unsaturated azetidine | Introduction of a nucleophile at the β-position to the nitrogen. |
| Radical Alkylation (Giese) | Azetidinyl radical | Addition of the azetidine radical to an electron-deficient alkene. |
| Minisci-type Reaction | Protonated azetidine and nucleophilic radical | Alkylation of the azetidine ring at a position α to the nitrogen. |
Azetidines in Advanced Chemical Research and Design
Application of Azetidine (B1206935) Scaffolds in Complex Molecule Synthesis
The incorporation of azetidine moieties into complex molecules is a strategic approach to introduce conformational constraint and improve pharmacokinetic profiles. enamine.netchemrxiv.org The rigid nature of the azetidine ring can reduce the entropic penalty associated with a molecule adopting its bioactive conformation upon binding to a target, potentially leading to increased potency. enamine.net Synthetic chemists have developed a variety of methods to access functionalized azetidines, which can then serve as versatile building blocks.
Traditional synthetic routes often involve intramolecular cyclization reactions. researchgate.net More contemporary methods, such as the aza Paternò-Büchi reaction, offer photochemical strategies for the synthesis of densely functionalized azetidines. researchgate.net The development of stereoselective syntheses of azetidines has been a significant advancement, enabling the preparation of enantiomerically pure building blocks crucial for creating specific stereoisomers of complex target molecules. nih.gov For instance, the synthesis of bicyclic azetidines has been instrumental in the development of new antimalarial agents. nih.gov
The application of azetidines extends to their use as intermediates for the synthesis of other cyclic and acyclic structures. researchgate.netnih.gov The strain in the four-membered ring can be harnessed in ring-opening reactions to generate 1,3-amino functionalized products, providing access to a diverse range of chemical space. researchgate.net Furthermore, azetidines can be incorporated into macrocyclic structures, such as peptides, where they can act as turn-inducing elements, facilitating the synthesis of otherwise challenging cyclic systems. nih.gov
Table 1: Illustrative Synthetic Approaches to Azetidine Scaffolds
| Synthetic Strategy | Description | Key Features |
| Intramolecular Cyclization | Formation of the azetidine ring through the cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic center. researchgate.net | A common and foundational method, though sometimes limited by unfavorable cyclization kinetics. researchgate.net |
| [2+2] Cycloadditions | Reactions such as the aza Paternò-Büchi reaction, involving the photochemical cycloaddition of an imine and an alkene to form the azetidine ring. researchgate.net | Allows for the creation of highly substituted azetidines with control over stereochemistry. |
| Ring Expansion of Aziridines | Conversion of three-membered aziridine (B145994) rings into four-membered azetidines, often involving the reaction with sulfoxonium ylides. organic-chemistry.org | Provides a route to specific substitution patterns on the azetidine core. |
| Directed C(sp³)–H Arylation | Palladium-catalyzed arylation at the C3 position of the azetidine ring, guided by a directing group. nih.gov | Enables the stereospecific introduction of aryl substituents, crucial for medicinal chemistry applications. nih.gov |
Design Principles for Azetidine-Containing Molecular Architectures
The design of molecules incorporating azetidine scaffolds is guided by several key principles aimed at optimizing their biological activity and physicochemical properties. A primary consideration is the introduction of conformational rigidity. enamine.net Unlike more flexible five- and six-membered rings, the puckered conformation of the azetidine ring restricts the spatial orientation of its substituents, which can lead to more precise interactions with a biological target. enamine.net This reduction in conformational flexibility can also be advantageous in fragment-based drug design, where the defined geometry of azetidine-containing fragments can lead to more reproducible screening results. enamine.net
Another important design principle is the strategic placement of substituents on the azetidine ring to modulate properties such as lipophilicity and metabolic stability. nih.gov The nitrogen atom of the azetidine ring provides a convenient handle for substitution, allowing for the introduction of a wide range of functional groups to fine-tune the molecule's characteristics. For example, the synthesis of 3-aminoazetidines has become increasingly important in medicinal chemistry, as this moiety is a substructure in several kinase inhibitors and other therapeutic agents. chemrxiv.org
The development of spirocyclic, fused, and bridged ring systems containing azetidines represents a more advanced design strategy. nih.gov These complex architectures allow for the exploration of novel three-dimensional chemical space, which can be particularly beneficial for targeting challenging biological targets such as those in the central nervous system (CNS). nih.gov The synthesis and profiling of diverse collections of such azetidine-based scaffolds are crucial for identifying new lead-like molecules with desirable properties for CNS applications. nih.gov
Table 2: Key Design Principles for Azetidine-Containing Molecules
| Design Principle | Rationale | Desired Outcome |
| Conformational Restriction | The inherent rigidity of the azetidine ring limits the number of accessible conformations. enamine.net | Increased binding affinity due to a lower entropic penalty upon binding to a biological target. enamine.net |
| Vectorial Display of Substituents | The well-defined geometry of the azetidine scaffold allows for precise positioning of functional groups in three-dimensional space. | Optimized interactions with specific residues in a protein binding pocket. |
| Modulation of Physicochemical Properties | Substitution on the azetidine ring can alter properties like solubility, lipophilicity (logP), and polar surface area (PSA). nih.gov | Improved pharmacokinetic profiles, such as enhanced oral bioavailability or blood-brain barrier penetration. nih.gov |
| Exploration of Novel Chemical Space | The creation of complex spirocyclic, fused, and bridged azetidine-based scaffolds. nih.gov | Discovery of novel molecular frameworks with unique biological activities. nih.gov |
Bioisosteric Replacement Studies Utilizing Azetidine Cores
Bioisosterism, the replacement of a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a powerful strategy in drug design. nih.govbaranlab.org The azetidine ring has emerged as a valuable bioisostere for other cyclic and acyclic moieties. Its unique combination of properties, including its three-dimensional shape and the presence of a basic nitrogen atom, allows it to mimic the structural features of other groups while potentially offering advantages in terms of metabolic stability, solubility, or patentability. nih.gov
Azetidines can serve as bioisosteres for larger N-heterocycles, such as pyridines, by presenting substituents in a similar spatial arrangement but with a different core geometry. nih.gov This can lead to altered interactions with the target protein and potentially improved selectivity. Furthermore, the replacement of a gem-dimethyl group or a carbonyl group with an azetidine ring can introduce a polar center and a hydrogen bond acceptor, which can favorably impact a molecule's pharmacokinetic properties.
The use of azetidines as bioisosteres for amides is another area of active research. The rigid azetidine scaffold can mimic the planar structure of an amide bond while offering increased resistance to enzymatic hydrolysis. This can be particularly advantageous in the design of peptide-based drugs or other molecules susceptible to metabolic degradation. The strategic application of bioisosteric replacement with azetidine cores allows medicinal chemists to systematically modify lead compounds to address issues such as poor solubility, rapid metabolism, or off-target activity. nih.gov
Development of Chemical Probes and Tools Incorporating Azetidine Moieties
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.govnih.gov The unique structural and physicochemical properties of azetidines make them attractive scaffolds for the development of such probes. The conformational rigidity of the azetidine ring can contribute to the high selectivity required for a good chemical probe. enamine.net
Azetidine-containing molecules can be functionalized with reporter tags, such as fluorophores or biotin, to allow for the visualization or isolation of the target protein. nih.gov For example, the nitrogen atom of the azetidine ring can be used as an attachment point for a linker connected to a reporter group. Click chemistry, a set of highly efficient and specific reactions, is often employed for this purpose, allowing for the modular construction of complex chemical probes. nih.govosti.gov
Furthermore, azetidines can be incorporated into activity-based probes (ABPs), which are designed to covalently label a specific class of enzymes based on their catalytic mechanism. osti.gov The strained nature of the azetidine ring can be exploited in the design of reactive "warheads" for ABPs. The development of chemical probes incorporating azetidine moieties is a rapidly growing area of research, with the potential to provide powerful tools for target identification, validation, and the elucidation of complex biological pathways. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-substituted azetidine derivatives like 3-(3,3-Dimethylbutoxy)azetidine?
- Methodology :
- Catalytic Asymmetric Aza-Michael Reactions : Use quinidine-based phase-transfer catalysts to achieve enantioselective synthesis of azetidine derivatives. For example, 3,3-dinitroazetidine reacts with α,β-unsaturated ketones to yield chiral N-substituted products .
- Mitsunobu Reaction : Employ diethyl azodicarboxylate (DEAD) and triphenylphosphine to functionalize azetidines with alcohols or phenols, enabling the introduction of alkoxy groups like 3,3-dimethylbutoxy .
- Multi-Step Synthesis : Utilize Pd-catalyzed hydrogenation, acid-mediated cyclization, and nucleophilic substitution (e.g., Scheme 1 in ) to assemble complex spiro-azetidine scaffolds .
Q. How can NMR spectroscopy resolve structural ambiguities in 3,3-disubstituted azetidine derivatives?
- Methodology :
- HMBC and NOESY : Use HMBC to confirm connectivity between carbonyl carbons and adjacent protons (e.g., benzyl methylene protons at δ 5.10 ppm) and NOESY to establish spatial proximity of substituents around the azetidine ring .
- Chemical Shift Consistency : Compare chemical shifts across analogous compounds to validate regiochemistry and substituent effects .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of azetidine functionalization in catalytic asymmetric reactions?
- Methodology :
- Ortho-Effect Analysis : Investigate electron-donating/withdrawing substituents on aryl groups to rationalize preferential functionalization at specific azetidine positions. For example, bulky substituents may direct lithiation to less hindered sites .
- Isotopic Labeling : Track reaction intermediates via or labeling to map nucleophilic attack pathways in aza-Michael reactions .
Q. How should researchers design in vitro and in vivo assays to evaluate the antiviral activity of azetidine-based compounds?
- Methodology :
- CPE Assays : Measure RSV inhibition in Hep-2 cells using cytopathic effect (CPE) reduction, with EC values calculated from dose-response curves .
- Mouse Challenge Models : Administer compounds orally (e.g., 50 mg/kg) to Balb/c mice infected with RSV, and quantify viral load reduction via RT-qPCR. Include controls like BMS-433771 for benchmarking .
Q. How can contradictory SAR data for azetidine-derived RSV inhibitors be resolved?
- Methodology :
- Steric and Electronic Analysis : Compare four-membered (azetidine) vs. five-membered spiro rings. Smaller rings (e.g., 14h in ) enhance potency (EC = 0.8 nM) due to reduced conformational flexibility and improved target binding .
- PK/PD Correlation : Evaluate bioavailability (e.g., oral vs. IV administration) to distinguish intrinsic activity from pharmacokinetic limitations .
Q. What strategies optimize the pharmacokinetic profile of azetidine-containing drug candidates?
- Methodology :
- Bioavailability Studies : Measure plasma exposure (AUC, C) and half-life in rodent models. For example, compound 14h showed favorable oral absorption (F = 45%) compared to BMS-433771 .
- Prodrug Design : Introduce hydrolyzable groups (e.g., carbamates) to enhance solubility and metabolic stability .
Q. How do azetidine derivatives modulate NLRP3 inflammasome activity in neurodegenerative models?
- Methodology :
- BV2 Microglial Assays : Treat LPS-stimulated cells with azetidine compounds (e.g., 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) and quantify IL-1β secretion via ELISA. Use siRNA knockdown to confirm target specificity .
- ROS Scavenging : Measure reactive oxygen species (ROS) inhibition using fluorescent probes (e.g., DCFH-DA) to link antioxidant effects to inflammasome suppression .
Q. What chiral induction strategies are effective for synthesizing enantiopure azetidine pharmacophores?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
